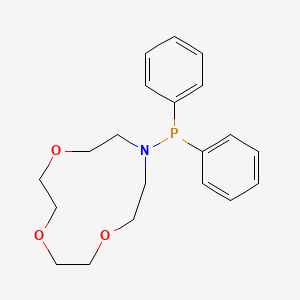![molecular formula C18H19NO4 B14356051 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid CAS No. 92409-07-9](/img/structure/B14356051.png)
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is an organic compound that features a benzoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Introduction of the benzoyl group.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Shares a similar core structure but differs in the substituents attached to the benzene ring.
4-(Aminomethyl)benzoic acid: Contains an amino group attached to the benzene ring, making it structurally related.
Uniqueness
2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92409-07-9 |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-[2-hydroxy-4-[methyl(propyl)amino]benzoyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-3-10-19(2)12-8-9-15(16(20)11-12)17(21)13-6-4-5-7-14(13)18(22)23/h4-9,11,20H,3,10H2,1-2H3,(H,22,23) |
Clave InChI |
HAILOANAYWASTN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)

![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![7-Hydrazinyl[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B14356022.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)



